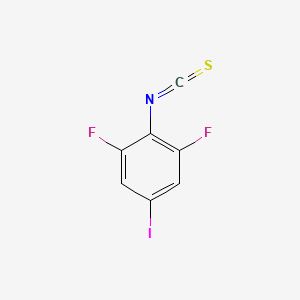

2,6-Difluoro-4-iodophenyl Isothiocyanate

Description

Significance of Isothiocyanate Functionality in Advanced Organic Synthesis Research

The isothiocyanate group is a cornerstone in modern organic synthesis due to its versatile reactivity. Isothiocyanates (ITCs) are recognized as important synthetic intermediates for creating a wide array of sulfur- and nitrogen-containing compounds. organic-chemistry.orgrsc.org Their utility stems from the electrophilic nature of the central carbon atom in the -N=C=S moiety, which readily undergoes nucleophilic addition reactions. This reactivity makes them crucial building blocks for constructing complex molecular architectures, particularly heterocyclic compounds that are often the core of pharmaceutical and agrochemical products. researchgate.net

The synthesis of isothiocyanates has been a subject of extensive research for nearly a century, leading to numerous methodologies. nih.gov Common synthetic routes involve the decomposition of dithiocarbamate (B8719985) salts, which are typically formed from a primary amine and carbon disulfide. nih.gov Various desulfurization agents and reaction conditions have been developed to improve yields and expand the scope of substrates, including methods that are more environmentally benign. nih.govresearchgate.net The continuous development of new synthetic protocols highlights the enduring importance of isothiocyanates as key intermediates in organic chemistry. rsc.org

Table 1: General Methods for Aryl Isothiocyanate Synthesis

| Method | Reagents/Conditions | Scope | Advantages |

| From Dithiocarbamate Salts | Primary amine, Carbon Disulfide, Base, followed by a desulfurizing agent (e.g., tosyl chloride, iodine, H₂O₂) | Broad (Alkyl and Aryl) | Most common and versatile method. nih.govorganic-chemistry.org |

| Thiophosgene (B130339) Method | Primary amine, Thiophosgene (CSCl₂) | Aromatic | Direct and often high-yielding. |

| From Phenyl Chlorothionoformate | Primary amine, Phenyl Chlorothionoformate, NaOH | Broad, including electron-deficient aryl amines | Efficient two-step process that avoids toxic reagents like thiophosgene. organic-chemistry.org |

| Hypervalent Iodine(III) Reagents | Diacetoxyiodobenzene as desulfurizing agent in water | Electron-donating and withdrawing amines | Metal-free reaction, utilizes water as a solvent. tandfonline.com |

Role of Halogen Substituents (Fluorine and Iodine) in Modulating Reactivity and Electronic Structure

The presence and nature of halogen substituents on the aryl ring profoundly influence the chemical behavior of 2,6-Difluoro-4-iodophenyl Isothiocyanate. Halogen atoms alter the electronic structure, molecular packing, and frontier orbital energies of organic compounds. nih.gov

Fluorine: The two fluorine atoms at the ortho-positions (2 and 6) exert a strong electron-withdrawing inductive effect due to fluorine's high electronegativity. nih.gov This effect decreases the electron density of the aromatic ring and, consequently, increases the electrophilicity of the isothiocyanate carbon atom. This enhanced electrophilicity makes the compound more susceptible to nucleophilic attack compared to its non-fluorinated counterparts. The steric bulk of the ortho-fluorine atoms can also influence the conformation and reactivity of the molecule.

Iodine: The iodine atom at the para-position (4) introduces different electronic and steric properties. While it is the least electronegative of the common halogens, its presence still influences the electronic landscape of the molecule. More importantly, the carbon-iodine bond serves as a versatile synthetic handle. Aryl iodides are excellent substrates for a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at this position. researchgate.net This makes 2,6-Difluoro-4-iodophenyl Isothiocyanate a bifunctional reagent, enabling modifications at both the isothiocyanate group and the aromatic ring.

Table 2: Physicochemical Properties of 2,6-Difluoro-4-iodophenyl Isothiocyanate

| Property | Value |

| Molecular Formula | C₇H₂F₂INS |

| Molecular Weight | 297.07 g/mol |

| IUPAC Name | 1,3-difluoro-5-iodo-2-isothiocyanatobenzene |

Overview of Research Directions for Substituted Aryl Isothiocyanates

Research involving substituted aryl isothiocyanates, including 2,6-Difluoro-4-iodophenyl Isothiocyanate, is primarily focused on their application in the synthesis of complex organic molecules and the development of novel synthetic methodologies.

One major research avenue is their use as precursors for biologically active compounds. They are frequently employed in the synthesis of substituted ureas, thioureas, and various heterocyclic scaffolds intended for pharmaceutical or agrochemical applications. The reactivity of the isothiocyanate group allows for its conversion into other functional groups, such as in the synthesis of N-arylcyanoformamides, which are also valuable synthetic intermediates. nih.gov

Another significant direction is the development of greener and more efficient synthetic methods for preparing isothiocyanates themselves. rsc.org This includes the use of less toxic reagents, milder reaction conditions, and metal-free catalytic systems. organic-chemistry.orgtandfonline.com For instance, iodine-promoted desulfurization and reactions in aqueous media represent advances toward more sustainable chemical processes. researchgate.nettandfonline.com

Furthermore, the presence of multiple halogen atoms, as in 2,6-Difluoro-4-iodophenyl Isothiocyanate, opens up possibilities for sequential and site-selective reactions. Researchers explore the differential reactivity of the isothiocyanate group versus the carbon-iodine bond to construct highly functionalized molecules in a controlled manner. This allows for the synthesis of complex structures that would be difficult to access through other routes.

Properties

Molecular Formula |

C7H2F2INS |

|---|---|

Molecular Weight |

297.07 g/mol |

IUPAC Name |

1,3-difluoro-5-iodo-2-isothiocyanatobenzene |

InChI |

InChI=1S/C7H2F2INS/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-2H |

InChI Key |

GJKFZLDSYPCRDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)N=C=S)F)I |

Origin of Product |

United States |

Advanced Reaction Pathways and Mechanistic Investigations of 2,6 Difluoro 4 Iodophenyl Isothiocyanate

Nucleophilic Addition Reactions of the Isothiocyanate Group

The isothiocyanate functional group is characterized by its electrophilic carbon atom, which readily undergoes nucleophilic addition. The presence of electron-withdrawing fluorine atoms in the 2 and 6 positions of the phenyl ring in 2,6-difluoro-4-iodophenyl isothiocyanate further activates this carbon, making the compound highly reactive towards a variety of nucleophiles.

Reactions with Amines Leading to Thiourea (B124793) Derivatives

The reaction of isothiocyanates with primary and secondary amines is a classical and highly efficient method for the synthesis of N,N'-disubstituted thiourea derivatives. This reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate group. This initial addition is followed by a proton transfer, typically from the amine to the nitrogen of the isothiocyanate, to yield the stable thiourea product.

The general mechanism for this reaction is as follows:

Nucleophilic Attack: The amine nitrogen attacks the central carbon of the isothiocyanate.

Intermediate Formation: A zwitterionic intermediate is formed.

Proton Transfer: A proton is transferred from the amine nitrogen to the isothiocyanate nitrogen, resulting in the final thiourea derivative.

The reactivity of 2,6-difluoro-4-iodophenyl isothiocyanate in these reactions is heightened due to the electron-withdrawing nature of the fluorine substituents. Studies on analogous compounds have shown that secondary aliphatic amines often exhibit higher yields compared to primary amines under optimized conditions. The reaction conditions are generally mild, often proceeding at room temperature and can be carried out in various solvents or even under solvent-free conditions.

Table 1: Representative Reactions of Aryl Isothiocyanates with Amines This table presents data for analogous aryl isothiocyanates to illustrate the expected reactivity.

| Aryl Isothiocyanate | Amine | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| Phenyl isothiocyanate | Benzylamine | Dichloromethane (B109758) | Room Temp | >95 |

| 4-Methoxyphenyl isothiocyanate | Piperidine | Neat | 10 min milling | >99 |

| 2-Bromophenyl isothiocyanate | Morpholine | Neat | Room Temp | High |

| 4-Nitrophenyl isothiocyanate | Aniline (B41778) | tert-Butanol | Reflux | Good |

Formation of Thioamides and Related Structures

Beyond the formation of thioureas, 2,6-difluoro-4-iodophenyl isothiocyanate is a potential precursor for the synthesis of thioamides, which are important structural motifs in medicinal chemistry. Several synthetic strategies can be employed for this transformation:

Reaction with Organometallic Reagents: The addition of Grignard or organolithium reagents to isothiocyanates provides a direct route to N-substituted thioamides. The organometallic reagent acts as a carbon nucleophile, attacking the isothiocyanate carbon. Subsequent hydrolysis of the intermediate yields the thioamide. The chemoselectivity of this reaction is crucial for its success.

Reaction with Carboxylic Acids: A palladium-mediated, one-pot synthesis allows for the conversion of aromatic carboxylic acids and isothiocyanates into thioamides, with the extrusion of carbon dioxide. This method offers an alternative to traditional multi-step syntheses.

Reaction with Thioacids: The condensation of isothiocyanates with monothiocarboxylates at room temperature results in the formation of amides, with the loss of carbon disulfide. While this leads to amides rather than thioamides, it showcases the reactivity of isothiocyanates with thioacid derivatives.

Cascade Reactions involving the Isothiocyanate Motif

The presence of the iodine atom in the ortho position to the isothiocyanate group in a related compound allows for the design of cascade reactions. A notable example is the copper-catalyzed sequential nucleophilic addition/cyclization/C-N coupling reaction of o-iodophenyl isothiocyanates with propargylamines. researchgate.net This process leads to the formation of complex heterocyclic structures like benzimidazo[2,1-b]thiazole derivatives in good yields under mild conditions. researchgate.net

The proposed mechanism for this cascade reaction involves:

Nucleophilic Addition: The propargylamine (B41283) adds to the isothiocyanate group to form a thiourea intermediate.

Intramolecular Cyclization: The thiourea undergoes an intramolecular cyclization.

Copper-Catalyzed C-N Coupling: A copper catalyst facilitates an intramolecular C-N bond formation, leading to the final heterocyclic product.

This type of reaction highlights the synthetic utility of the isothiocyanate group in combination with other reactive functionalities on the aromatic ring.

Cycloaddition Chemistry of Aryl Isothiocyanates

The C=N and C=S double bonds within the isothiocyanate group can participate in cycloaddition reactions, providing pathways to a variety of heterocyclic systems. Aryl isothiocyanates can react as dipolarophiles or dienophiles, depending on the reaction partner.

[2+3] and [4+1] Cycloaddition Pathways

[2+3] Cycloaddition: Aryl isothiocyanates can undergo [2+3] cycloaddition reactions with 1,3-dipoles. For instance, their reaction with alkyl azides can lead to the formation of 1,2,4-dithiazolidines and 1,2,4-thiadiazoles. researchgate.net The regioselectivity and product distribution of these reactions can be influenced by the nature of the substituents on both the aryl isothiocyanate and the azide.

[4+1] Cycloaddition: Isocyanides are known to participate in [4+1] cycloaddition reactions with various electrophilic substrates. While less common for isothiocyanates as the 4π component, related systems demonstrate the potential for such reactions. For example, isocyanide-based cycloadditions with heterodienes are a powerful tool for synthesizing five-membered heterocycles.

Heterocycle Formation through Intramolecular Cyclizations

The strategic placement of reactive groups on the aryl ring of the isothiocyanate allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. The iodine atom in 2,6-difluoro-4-iodophenyl isothiocyanate is particularly well-suited for such transformations.

A prominent example is the synthesis of 2-aminobenzothiazoles. This can be achieved by first reacting an o-halo-phenyl isothiocyanate with an amine to form the corresponding thiourea derivative in situ. This intermediate then undergoes an intramolecular nucleophilic aromatic substitution, where the sulfur atom of the thiourea displaces the ortho-halogen, to form the benzothiazole (B30560) ring. While this reaction proceeds well with o-iodo and o-bromo substrates, it may require catalysis (e.g., with CuO nanoparticles) for less reactive o-chloro substrates.

Table 2: Intramolecular Cyclization of o-Halo-Thiourea Derivatives This table presents data for analogous o-halo-phenyl isothiocyanates to illustrate the expected reactivity.

| o-Halo-Phenyl Isothiocyanate | Amine | Conditions for Cyclization | Product | Yield (%) |

|---|---|---|---|---|

| 2-Iodophenyl isothiocyanate | Morpholine | K₂CO₃, H₂O, Reflux | 2-Morpholinobenzothiazole | 94 |

| 2-Iodophenyl isothiocyanate | Aniline | K₂CO₃, H₂O, Reflux | 2-(Phenylamino)benzothiazole | 85 |

| 2-Bromophenyl isothiocyanate | Piperidine | K₂CO₃, H₂O, Reflux | 2-(Piperidin-1-yl)benzothiazole | 92 |

| 2-Chlorophenyl isothiocyanate | Morpholine | CuO nanoparticles, K₂CO₃, H₂O, Reflux | 2-Morpholinobenzothiazole | 72 |

Reactivity Modulated by Halogen Substituents

The reactivity of the phenyl isothiocyanate core is significantly influenced by the halogen atoms attached to the aromatic ring. The two fluorine atoms and the single iodine atom exert distinct electronic and steric effects, modulating the molecule's stability and its participation in various reaction pathways.

The presence of two fluorine atoms ortho to the isothiocyanate group has a profound impact on the electronic properties of the aromatic ring. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution and activating it towards nucleophilic aromatic substitution. science.govchemistrytalk.org

The dual fluorine substitution provides significant thermal and chemical stability to the aromatic ring. The strong carbon-fluorine bond enhances the molecule's resistance to degradation under harsh reaction conditions. This stability is a crucial attribute for its use as a building block in multi-step syntheses.

| Electronic Effect | Description | Impact on the Aromatic Ring of 2,6-Difluoro-4-iodophenyl Isothiocyanate |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density from the ring through the sigma bond due to fluorine's high electronegativity. | Deactivates the ring towards electrophilic attack; Activates the ring towards nucleophilic attack. |

| Resonance Effect (+R) | Donation of lone pair electrons from fluorine into the aromatic pi-system. | Partially counteracts the inductive effect; Directs incoming electrophiles to ortho/para positions. |

The iodine atom at the 4-position is a key functional handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly susceptible to oxidative addition to transition metal catalysts, particularly palladium(0) complexes. This reactivity is the cornerstone of numerous cross-coupling reactions. wikipedia.org

One of the most prominent examples is the Stille cross-coupling reaction, which involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide. wikipedia.org In the context of 2,6-Difluoro-4-iodophenyl isothiocyanate, the iodine atom serves as the electrophilic partner. The reaction mechanism typically involves an oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The use of additives like copper(I) iodide (CuI) can significantly accelerate the reaction rate. harvard.edu

This methodology allows for the introduction of a wide array of substituents at the 4-position, including alkyl, alkenyl, alkynyl, and aryl groups, dramatically increasing the molecular complexity and enabling the synthesis of diverse derivatives. The reaction is known for its functional group tolerance, which is crucial when dealing with the reactive isothiocyanate moiety. wikipedia.org

| Catalyst | Ligand | Additive(s) | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | Tri-2-furylphosphine | - | THF | 70 °C | msu.edu |

| Pd(PPh₃)₄ | - | CuI | THF | Reflux | harvard.edu |

| Pd(dba)₂ | JackiePhos | CuCl, KF | CH₃CN | Ambient | nih.gov |

Beyond Stille coupling, the iodo-substituent facilitates other important transformations such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, making 2,6-Difluoro-4-iodophenyl isothiocyanate a versatile precursor in medicinal and materials chemistry.

The iodine atom in aryl iodides can be oxidized from its standard monovalent state (I) to higher oxidation states, typically +3 (λ³-iodanes) or +5 (λ⁵-iodanes). wikipedia.org These resulting hypervalent iodine compounds are highly valuable reagents in organic synthesis, acting as powerful and selective oxidizing agents and electrophiles. princeton.edu Their low toxicity and environmental friendliness make them attractive alternatives to heavy metal-based reagents. princeton.edu

2,6-Difluoro-4-iodophenyl isothiocyanate can serve as a precursor to hypervalent iodine(III) reagents. Oxidation of the iodine center can be achieved using various oxidants, such as peracetic acid in the presence of a carboxylic acid, to form [bis(acyloxy)iodo]arenes. Another common transformation is the reaction with sources of fluoride (B91410) or chloride to yield (difluoroiodo)- or (dichloroiodo)arenes, respectively. nih.gov

For example, the general synthesis of a (diacetoxyiodo)arene involves the oxidation of an iodobenzene (B50100) derivative: Ar-I + 2 CH₃COOH --[Oxidant]--> Ar-I(OOCCH₃)₂

These λ³-iodanes derived from the parent molecule can then be used in a variety of synthetic transformations, including oxidative functionalizations of carbonyl compounds, phenols, and alkenes. The presence of the electron-withdrawing fluorine atoms can enhance the stability and reactivity of the resulting hypervalent iodine species.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the reaction mechanisms of 2,6-Difluoro-4-iodophenyl isothiocyanate is crucial for optimizing reaction conditions and predicting product outcomes. The primary reactive center for nucleophilic attack is the electrophilic carbon atom of the isothiocyanate group (-N=C=S). arkat-usa.org

Kinetic studies are essential for determining the rate laws and reaction orders of transformations involving the isothiocyanate group. For instance, the aminolysis of isothiocyanates (reaction with amines) has been shown to proceed through a two-step mechanism. rsc.org The initial step is the nucleophilic addition of the amine to the isothiocyanate carbon, forming a tetrahedral intermediate. This is followed by a proton transfer step, which can be catalyzed by a second molecule of the amine, leading to the final thiourea product. rsc.org The reaction rate can be monitored by techniques such as UV-Vis spectrophotometry, by observing the disappearance of the isothiocyanate reactant or the appearance of the product. srce.hr

Spectroscopic methods are invaluable for identifying reaction intermediates and final products.

UV-Vis Spectroscopy: A direct and sensitive method for quantifying isothiocyanates has been developed based on their reaction with vicinal dithiols, which produces a cyclic condensation product with a strong UV absorbance. nih.gov This can be used to monitor reaction kinetics.

Infrared (IR) Spectroscopy: The isothiocyanate group has a characteristic strong, broad absorption band around 2000-2200 cm⁻¹. The disappearance of this band and the appearance of new bands corresponding to the thiourea or other adducts can be used to follow the reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for characterizing the structure of reactants, intermediates, and products. Changes in chemical shifts, particularly for the carbons and protons near the reaction center, provide detailed information about bond formation and electronic redistribution during the reaction.

For example, in the reaction with an amine (R'-NH₂), the formation of the thiourea product can be confirmed by the appearance of new N-H signals in the ¹H NMR spectrum and the shift of the former isothiocyanate carbon (¹³C NMR) from ~130-140 ppm to the thiocarbonyl region (~180 ppm).

By combining kinetic data with spectroscopic analysis, a detailed picture of the reaction pathway, including the rate-determining step and the nature of any intermediates, can be constructed. This mechanistic insight allows for the rational design of more efficient and selective synthetic routes utilizing 2,6-Difluoro-4-iodophenyl isothiocyanate.

Theoretical and Computational Chemistry Studies of 2,6 Difluoro 4 Iodophenyl Isothiocyanate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 2,6-Difluoro-4-iodophenyl isothiocyanate. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model its molecular orbitals and charge distribution, which are key determinants of its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. nih.govkarazin.ua A smaller gap suggests higher reactivity. nih.gov

For 2,6-Difluoro-4-iodophenyl isothiocyanate, the HOMO is expected to be localized primarily on the iodine atom and the phenyl ring, owing to the presence of lone pairs on the iodine and the π-system of the ring. The LUMO is anticipated to be centered on the isothiocyanate (-N=C=S) group, particularly on the carbon atom, which is electrophilic. The electron-withdrawing nature of the two fluorine atoms influences the energy levels of these orbitals.

Table 1: Calculated Frontier Orbital Energies and Related Properties

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

The distribution of electron density within the 2,6-Difluoro-4-iodophenyl isothiocyanate molecule dictates its electrostatic potential, which in turn governs its intermolecular interactions. An electrostatic potential map visually represents the charge distribution, with red areas indicating electron-rich regions (negative potential) and blue areas signifying electron-poor regions (positive potential).

In this molecule, the electronegative fluorine and nitrogen atoms, along with the sulfur atom, are expected to create regions of negative electrostatic potential. Conversely, the hydrogen atoms of the phenyl ring and, notably, the region on the iodine atom opposite to the C-I bond (a phenomenon known as a "sigma-hole") would exhibit a positive electrostatic potential. researchgate.net This positive region on the iodine atom makes it a potential halogen bond donor. The carbon atom of the isothiocyanate group is also expected to be an electrophilic site.

Conformational Analysis of the Aryl Isothiocyanate Framework

The three-dimensional structure and conformational flexibility of 2,6-Difluoro-4-iodophenyl isothiocyanate are critical to its function and interactions. Conformational analysis helps to identify the most stable arrangements of the atoms in space.

By systematically rotating the bonds within the molecule, particularly the C-N bond of the isothiocyanate group relative to the phenyl ring, a potential energy surface can be mapped. This allows for the identification of energy minima, which correspond to stable conformers. For aryl isothiocyanates, the planarity of the system is often favored to maximize π-conjugation between the ring and the substituent. However, steric hindrance from the ortho-fluorine atoms may lead to a slightly twisted conformation being the most stable.

The presence of multiple halogen atoms and the isothiocyanate group can lead to various intramolecular interactions that stabilize certain conformations. rsc.org These can include non-covalent interactions such as halogen bonds (e.g., between the iodine and the sulfur or nitrogen of the isothiocyanate group in a particular conformation) or other forms of electrostatic interactions. researchgate.netnih.govacs.org The interplay between the electron-rich and electron-poor regions within the molecule, as indicated by the electrostatic potential map, will govern the nature and strength of these intramolecular forces.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be employed to investigate the mechanisms of reactions involving 2,6-Difluoro-4-iodophenyl isothiocyanate. This involves mapping the energy profile of a reaction from reactants to products, including the identification of transition states and intermediates. The isothiocyanate group is a key reactive site, known to undergo nucleophilic addition reactions. arkat-usa.org

For instance, the reaction with an amine to form a thiourea (B124793) derivative could be modeled. Computational methods would be used to calculate the activation energy required to reach the transition state, providing insights into the reaction kinetics. Such studies are invaluable for understanding the reactivity of this compound and for designing synthetic routes to new molecules. While specific studies on this molecule are not prevalent, the general reactivity of isothiocyanates provides a framework for such theoretical investigations. rsc.org

Computational Elucidation of Isothiocyanate Formation Mechanisms

While specific computational studies on the formation of 2,6-Difluoro-4-iodophenyl Isothiocyanate are not extensively documented in the literature, the general mechanisms for the synthesis of aryl isothiocyanates can be elucidated through computational approaches. The formation of the isothiocyanate group (–N=C=S) typically involves the reaction of a primary amine with a thiocarbonylating agent.

One common route is the reaction of anilines with carbon disulfide. Computational studies on analogous reactions can model the reaction pathway, identifying key intermediates and transition states. Such studies would likely involve the initial nucleophilic attack of the amine on carbon disulfide, followed by intramolecular proton transfer and subsequent elimination of hydrogen sulfide (B99878), often promoted by a base. Density Functional Theory (DFT) calculations could be employed to determine the activation energies for each step, thus predicting the reaction kinetics and the influence of the fluorine and iodine substituents on the phenyl ring.

Another synthetic route involves the decomposition of dithiocarbamates. Theoretical modeling can explore the thermal or chemically induced decomposition pathways of the corresponding dithiocarbamate (B8719985) derived from 2,6-difluoro-4-iodoaniline (B137674). These calculations can help in understanding the stability of the dithiocarbamate intermediate and the energetics of the elimination step leading to the formation of the isothiocyanate. The proposed mechanisms often involve a concerted or stepwise process, and computational studies can distinguish between these possibilities by locating the relevant transition states.

The table below outlines plausible reaction pathways for the formation of aryl isothiocyanates that could be investigated computationally for 2,6-Difluoro-4-iodophenyl Isothiocyanate.

| Reaction Pathway | Reactants | Key Intermediates | Computational Methods |

| From Amine and Carbon Disulfide | 2,6-Difluoro-4-iodoaniline, Carbon Disulfide, Base | Dithiocarbamic acid salt | DFT, Ab initio |

| From Dithiocarbamate Decomposition | Dithiocarbamate of 2,6-Difluoro-4-iodoaniline | Thiocarbamoyl chloride (if using phosgene) | DFT, Transition State Theory |

| From Amine and Phenyl Chlorothionoformate | 2,6-Difluoro-4-iodoaniline, Phenyl Chlorothionoformate | Thiocarbamate intermediate | DFT, Solvent Modeling |

Theoretical Investigation of Nucleophilic and Cycloaddition Reactions

The isothiocyanate group is a versatile functional group that can participate in a variety of reactions, most notably nucleophilic additions and cycloadditions. Theoretical studies are instrumental in understanding the reactivity and selectivity of these transformations for substituted phenyl isothiocyanates.

Nucleophilic Reactions:

The carbon atom of the isothiocyanate group is electrophilic and readily attacked by nucleophiles. A theoretical investigation into the nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines has shown a stepwise mechanism with a rate-limiting breakdown of the tetrahedral intermediate. This study highlights the importance of substituent effects on the reaction mechanism. For 2,6-Difluoro-4-iodophenyl Isothiocyanate, the electron-withdrawing nature of the fluorine atoms is expected to enhance the electrophilicity of the isothiocyanate carbon, thereby increasing its reactivity towards nucleophiles.

Computational models can quantify this effect by calculating the partial atomic charges and the energies of the frontier molecular orbitals (HOMO and LUMO). The LUMO of the isothiocyanate would likely be localized on the N=C=S moiety, and its energy would be lowered by the electron-withdrawing substituents, facilitating nucleophilic attack. DFT calculations can be used to model the reaction profiles of 2,6-Difluoro-4-iodophenyl Isothiocyanate with various nucleophiles, determining the activation barriers and reaction energies.

Cycloaddition Reactions:

Aryl isothiocyanates can also participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. For instance, the C=S bond can undergo [2+2] or [2+3] cycloadditions with suitable reaction partners. Theoretical studies can predict the feasibility and stereoselectivity of such reactions. DFT calculations have been employed to study the cycloaddition reaction of isothiocyanates with diazoazoles, revealing a pseudopericyclic mechanism.

For 2,6-Difluoro-4-iodophenyl Isothiocyanate, computational analysis of the frontier molecular orbitals can provide insights into its cycloaddition reactivity. The energies and coefficients of the HOMO and LUMO will determine the preferred reaction pathway and the regioselectivity of the cycloaddition. The influence of the fluorine and iodine substituents on the electronic structure of the isothiocyanate will be a key factor in these predictions.

The following table summarizes the types of reactions that can be theoretically investigated for 2,6-Difluoro-4-iodophenyl Isothiocyanate.

| Reaction Type | Reaction Partner | Expected Product | Theoretical Insights |

| Nucleophilic Addition | Amines, Alcohols, Thiols | Thioureas, Thiocarbamates, Dithiocarbamates | Reaction mechanism, Activation energies, Substituent effects |

| [3+2] Cycloaddition | Nitrile Oxides, Azides | Five-membered heterocycles | Regioselectivity, Stereoselectivity, Frontier molecular orbital analysis |

| [4+2] Cycloaddition | Dienes | Six-membered heterocycles | Reaction feasibility, Periselectivity |

Computational Prediction and Interpretation of Spectroscopic Data

Computational quantum chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules. DFT and other ab initio methods can provide valuable information on the vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra of 2,6-Difluoro-4-iodophenyl Isothiocyanate.

Vibrational Spectroscopy (IR and Raman):

Theoretical calculations can predict the vibrational frequencies and intensities of the normal modes of a molecule. For 2,6-Difluoro-4-iodophenyl Isothiocyanate, DFT calculations using appropriate basis sets can generate a theoretical infrared (IR) and Raman spectrum. These calculated spectra can be used to assign the experimentally observed vibrational bands to specific molecular motions. The characteristic asymmetric stretching of the N=C=S group is expected to appear as a strong band in the IR spectrum, typically in the range of 2000-2200 cm⁻¹. Computational analysis can precisely predict the position of this band and how it is influenced by the electronic effects of the fluorine and iodine substituents.

The calculated vibrational frequencies are often scaled to better match experimental data due to the harmonic approximation used in most calculations. The table below shows a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Frequency (cm⁻¹) |

| N=C=S Asymmetric Stretch | 2105 | ~2100 |

| C-F Stretch | 1250, 1180 | ~1250-1100 |

| C-I Stretch | 530 | ~500-600 |

| Aromatic C=C Stretch | 1580, 1470 | ~1600-1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of NMR chemical shifts using computational methods has become a standard practice in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can provide accurate predictions of ¹³C and ¹H chemical shifts. For 2,6-Difluoro-4-iodophenyl Isothiocyanate, these calculations can help in assigning the signals in the experimental NMR spectra.

A notable challenge in the NMR spectroscopy of isothiocyanates is the often broad or "silent" signal of the isothiocyanate carbon in ¹³C NMR spectra. A computational study on allyl isothiocyanate attributed this phenomenon to the structural flexibility of the molecule, leading to extreme broadening of the signal. Similar computational investigations on 2,6-Difluoro-4-iodophenyl Isothiocyanate could explore its conformational dynamics and their impact on the ¹³C NMR spectrum.

The predicted chemical shifts for the aromatic carbons and protons will be influenced by the strong electron-withdrawing and anisotropic effects of the fluorine and iodine substituents. The table below presents hypothetical predicted ¹³C NMR chemical shifts for 2,6-Difluoro-4-iodophenyl Isothiocyanate.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-NCS | ~135 |

| C-I | ~90 |

| C-F | ~160 (with C-F coupling) |

| C-H | ~115 (with C-F coupling) |

Spectroscopic Characterization Methodologies in Research on 2,6 Difluoro 4 Iodophenyl Isothiocyanate

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2,6-Difluoro-4-iodophenyl Isothiocyanate. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, researchers can map out the precise connectivity and spatial arrangement of atoms within the molecule.

Proton (¹H) NMR spectroscopy provides information on the hydrogen atoms attached to the aromatic ring. Due to the substitution pattern of 2,6-Difluoro-4-iodophenyl Isothiocyanate, the two aromatic protons are chemically equivalent. They are expected to appear as a single signal, likely a triplet, due to coupling with the two adjacent fluorine atoms. The chemical shift of these protons would be influenced by the electron-withdrawing effects of the fluorine, iodine, and isothiocyanate groups.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The carbon atom of the isothiocyanate group (-N=C=S) is expected to have a characteristic chemical shift in the range of 130-140 ppm. The aromatic carbons will show distinct signals, with their chemical shifts significantly affected by the attached halogens and the isothiocyanate group. Carbons bonded directly to fluorine will exhibit large one-bond C-F coupling constants, which is a key diagnostic feature.

Table 1: Predicted ¹H and ¹³C NMR Data for 2,6-Difluoro-4-iodophenyl Isothiocyanate

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H (Aromatic) | 7.5 - 8.0 | Triplet (t) | JH-F ≈ 8-10 |

| ¹³C (-N=C=S) | 130 - 140 | Singlet (s) | - |

| ¹³C (C-I) | 90 - 100 | Triplet (t) | JC-F ≈ 3-5 |

| ¹³C (C-H) | 128 - 135 | Triplet (t) | JC-F ≈ 3-5 |

| ¹³C (C-NCS) | 135 - 145 | Triplet (t) | JC-F ≈ 10-15 |

Note: The predicted data is based on general principles and data from analogous compounds. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR is particularly powerful for studying fluorinated organic compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov For 2,6-Difluoro-4-iodophenyl Isothiocyanate, the two fluorine atoms are chemically equivalent. They are expected to produce a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. The signal will likely appear as a triplet due to coupling with the two adjacent aromatic protons. The typical chemical shift range for aromatic fluorine atoms is between -100 and -170 ppm relative to a CFCl₃ standard. ucsb.edu

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the ¹H and ¹³C signals.

HSQC correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. This would definitively link the aromatic proton signals to their corresponding carbon signals.

Vibrational Spectroscopy Investigations (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present.

The isothiocyanate (-N=C=S) group has a very strong and characteristic antisymmetric stretching vibration that appears in the infrared spectrum. wikipedia.org This band is typically observed in the region of 2000-2150 cm⁻¹. researchgate.netaip.org Its high intensity and distinct position make it a key diagnostic feature for confirming the presence of the isothiocyanate functionality in the molecule. The corresponding symmetric stretch is often weaker in the IR spectrum but may be more prominent in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for the Isothiocyanate Group

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|

| Asymmetric stretch (νas) | 2000 - 2150 | Very Strong | Medium |

| Symmetric stretch (νs) | 1000 - 1200 | Weak/Medium | Strong |

The aromatic ring of 2,6-Difluoro-4-iodophenyl Isothiocyanate gives rise to several characteristic vibrational bands. spectroscopyonline.com These include C-H stretching vibrations, which typically appear above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which are found in the 1400-1620 cm⁻¹ region. spectroscopyonline.comthieme-connect.de

The presence of heavy halogen substituents (fluorine and iodine) significantly influences the vibrational spectra. The C-F stretching vibrations are expected to produce strong absorptions in the 1100-1400 cm⁻¹ region. The C-I stretching vibration will occur at a much lower frequency, typically in the far-infrared region (below 600 cm⁻¹), due to the large mass of the iodine atom. spectroscopyonline.com The substitution pattern on the benzene (B151609) ring also affects the positions of the C-H out-of-plane bending vibrations, which are sensitive to the number of adjacent hydrogen atoms. thieme-connect.de These bands, often found between 700 and 900 cm⁻¹, can provide further confirmation of the substitution pattern. spectroscopyonline.comthieme-connect.de

Mass Spectrometric Approaches for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the substructural components of 2,6-Difluoro-4-iodophenyl Isothiocyanate. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, a wealth of structural data can be obtained.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of 2,6-Difluoro-4-iodophenyl Isothiocyanate. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the calculation of a unique elemental formula.

The theoretical exact mass of 2,6-Difluoro-4-iodophenyl Isothiocyanate (C7H2F2INS) is calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹²⁷I, ¹⁴N, ³²S). This calculated value serves as a benchmark for experimental determination.

Table 1: Theoretical Isotopic Mass of 2,6-Difluoro-4-iodophenyl Isothiocyanate

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 7 | 84.000000 |

| Hydrogen | ¹H | 1.007825 | 2 | 2.015650 |

| Fluorine | ¹⁹F | 18.998403 | 2 | 37.996806 |

| Iodine | ¹²⁷I | 126.904473 | 1 | 126.904473 |

| Nitrogen | ¹⁴N | 14.003074 | 1 | 14.003074 |

| Sulfur | ³²S | 31.972071 | 1 | 31.972071 |

| Total | | | | 296.892074 |

An experimental HRMS measurement yielding a mass value extremely close to this theoretical monoisotopic mass would provide strong evidence for the compound's elemental formula, C₇H₂F₂INS.

Fragmentation Pattern Elucidation for Structural Insights

In addition to determining the molecular mass, mass spectrometry, particularly when coupled with tandem techniques (MS/MS), can induce fragmentation of the molecular ion. The resulting fragment ions provide a roadmap to the molecule's structure. While specific experimental data for 2,6-Difluoro-4-iodophenyl Isothiocyanate is not publicly available, a theoretical fragmentation pattern can be predicted based on the chemical nature of its constituent parts.

The molecular ion [C₇H₂F₂INS]⁺• would be the highest mass peak corresponding to the intact molecule. Common fragmentation pathways for halogenated aromatic compounds and isothiocyanates would likely include:

Loss of the isothiocyanate group: Cleavage of the C-N bond could result in the loss of a •NCS radical, leading to a [C₇H₂F₂I]⁺• fragment.

Cleavage of the NCS group: The isothiocyanate group itself can fragment, for instance, through the loss of a sulfur atom to give a [C₇H₂F₂IN]⁺• ion, or loss of a thiocarbonyl group (CS).

Loss of iodine: The carbon-iodine bond is relatively weak and can cleave to produce a [C₇H₂F₂NS]⁺• fragment and an iodine radical (I•) or ion. This is often a prominent fragmentation pathway for iodo-aromatic compounds.

Loss of fluorine: While C-F bonds are strong, loss of a fluorine atom is a possible fragmentation pathway under energetic conditions.

Ring fragmentation: The aromatic ring itself can break apart, leading to smaller charged fragments. Research on the mass spectrometry of polyfluorinated aromatic compounds has noted the expulsion of difluorocarbene (:CF₂) as a potential fragmentation pathway. researchgate.net

Table 2: Predicted Key Fragment Ions of 2,6-Difluoro-4-iodophenyl Isothiocyanate

| Fragment Ion Formula | Neutral Loss | Theoretical m/z | Putative Structure |

|---|---|---|---|

| [C₇H₂F₂INS]⁺• | - | 296.89 | Molecular Ion |

| [C₆H₂F₂I]⁺ | •NCS | 238.92 | 2,6-Difluoro-4-iodophenyl cation |

| [C₇H₂F₂IN]⁺• | S | 264.92 | Isocyanide intermediate |

| [C₇H₂F₂NS]⁺• | I | 169.99 | 2,6-Difluorophenyl isothiocyanate cation |

| [C₇H₂FINS]⁺• | F | 277.90 | Monofluoro-iodophenyl isothiocyanate cation |

Note: The m/z values are theoretical and based on the most abundant isotopes.

The relative abundance of these fragments in an experimental spectrum would help confirm the connectivity of the atoms within the molecule.

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice.

Should a suitable single crystal of 2,6-Difluoro-4-iodophenyl Isothiocyanate be grown, X-ray diffraction analysis would yield precise data on:

Bond lengths: The exact distances between bonded atoms (e.g., C-F, C-I, C-N, C=S).

Bond angles: The angles formed between adjacent bonds, defining the geometry of the phenyl ring and the isothiocyanate group. The C−N=C angle in aryl isothiocyanates is typically around 165°. wikipedia.org

Torsional angles: These define the conformation of the molecule, particularly the orientation of the isothiocyanate group relative to the aromatic ring.

Crystal packing: The arrangement of individual molecules within the crystal lattice, revealing intermolecular interactions such as halogen bonding (e.g., I···S, I···N interactions) or π-π stacking between aromatic rings. Halogen bonding is a specific and directional interaction that can be used to rationally design and modify solid-state packing. nist.gov

While specific crystallographic data for 2,6-Difluoro-4-iodophenyl Isothiocyanate is not found in the reviewed literature, a hypothetical data table illustrates the type of information that would be obtained from such an analysis.

Table 3: Illustrative Crystallographic Data Parameters for a Molecular Compound

| Parameter | Description | Example Value |

|---|---|---|

| Crystal system | The symmetry system of the crystal lattice | Orthorhombic |

| Space group | The specific symmetry group of the crystal | P2₁2₁2₁ |

| a, b, c (Å) | The dimensions of the unit cell | 10.5, 12.3, 15.1 |

| α, β, γ (°) | The angles of the unit cell | 90, 90, 90 |

| Volume (ų) | The volume of the unit cell | 1947.5 |

| Z | The number of molecules per unit cell | 4 |

This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions in a biological or materials science context.

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Precursor for Complex Organic Molecule Synthesis

The presence of multiple functional groups on the aromatic ring of 2,6-difluoro-4-iodophenyl isothiocyanate provides several reaction sites, enabling its use as a precursor for a wide array of complex organic molecules. The isothiocyanate moiety serves as a key electrophilic handle for the introduction of various nitrogen- and sulfur-containing functionalities, while the iodo and fluoro substituents offer opportunities for further molecular elaboration.

Construction of Fluorinated and Iodinated Heterocycles

The isothiocyanate group is a well-established precursor for the synthesis of a diverse range of heterocyclic systems. Its reaction with various nucleophiles can lead to the formation of five-, six-, and seven-membered rings containing nitrogen and sulfur atoms. The fluorine atoms at the 2- and 6-positions can influence the regioselectivity of cyclization reactions and modulate the electronic properties and metabolic stability of the resulting heterocycles. The iodine atom at the 4-position can be retained in the final product or utilized as a handle for further functionalization through transition-metal-catalyzed cross-coupling reactions.

For instance, the reaction of 2,6-difluoro-4-iodophenyl isothiocyanate with bifunctional nucleophiles, such as amino alcohols, amino thiols, and diamines, can lead to the construction of various fluorinated and iodinated benzoxazoles, benzothiazoles, and benzimidazoles, respectively. These heterocyclic scaffolds are prevalent in many biologically active compounds.

Table 1: Examples of Heterocycle Synthesis from Aryl Isothiocyanates

| Reactant | Nucleophile | Resulting Heterocycle |

|---|---|---|

| Aryl Isothiocyanate | Amino alcohol | Benzoxazole derivative |

| Aryl Isothiocyanate | Amino thiol | Benzothiazole (B30560) derivative |

Synthesis of Diversely Substituted Aryl Systems

The iodo group at the 4-position of 2,6-difluoro-4-iodophenyl isothiocyanate serves as a versatile functional group for the introduction of a wide range of substituents onto the aromatic ring through various transition-metal-catalyzed cross-coupling reactions. These reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of diversely substituted aryl systems.

The isothiocyanate group can be either protected during these transformations or carried through the reaction sequence to be utilized in subsequent synthetic steps. This dual functionality allows for a modular and efficient approach to complex molecule synthesis.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki Coupling | Boronic acid/ester | C-C | Pd catalyst, base |

| Sonogashira Coupling | Terminal alkyne | C-C (sp) | Pd catalyst, Cu(I) co-catalyst, base |

| Heck Reaction | Alkene | C-C (sp2) | Pd catalyst, base |

Utility in Combinatorial Chemistry and Library Synthesis

The robust reactivity of the isothiocyanate group and the potential for diversification through the iodo-substituent make 2,6-difluoro-4-iodophenyl isothiocyanate an excellent scaffold for combinatorial chemistry and the parallel synthesis of molecular libraries.

Scaffold for Parallel Synthesis of Molecular Arrays

By anchoring 2,6-difluoro-4-iodophenyl isothiocyanate to a solid support, it is possible to perform a series of parallel reactions to generate large libraries of related compounds. The isothiocyanate handle can be reacted with a diverse set of amines to create a library of thiourea (B124793) derivatives. Subsequently, the iodo group can be subjected to a variety of cross-coupling reactions, introducing further diversity into the molecular library. This approach allows for the rapid generation of thousands of compounds for high-throughput screening in drug discovery and materials science.

Design of Chemical Probes based on Isothiocyanate Reactivity

The electrophilic nature of the isothiocyanate group makes it an ideal functional group for the design of chemical probes. Isothiocyanates are known to react with nucleophilic residues in proteins, such as cysteine and lysine, forming covalent adducts. This reactivity can be harnessed to develop activity-based probes for enzyme profiling or to design targeted covalent inhibitors. The 2,6-difluoro-4-iodophenyl isothiocyanate scaffold can be further elaborated with reporter tags, such as fluorophores or biotin, through the iodo-substituent, to create versatile chemical probes for biological investigations.

Development of New Reaction Methodologies Utilizing Aryl Isothiocyanates

The unique reactivity of aryl isothiocyanates, including 2,6-difluoro-4-iodophenyl isothiocyanate, continues to inspire the development of novel synthetic methodologies. The isothiocyanate group can participate in a variety of cycloaddition reactions, acting as a dienophile or a dipolarophile to construct complex heterocyclic systems.

Furthermore, the interplay between the isothiocyanate, fluoro, and iodo substituents can be exploited to develop novel transition-metal-catalyzed reactions. For example, the development of catalytic cycles that involve oxidative addition into the C-I bond followed by migratory insertion of the isothiocyanate group could lead to new methods for the synthesis of sulfur-containing heterocycles. The electron-withdrawing nature of the fluorine atoms can also be utilized to tune the reactivity of the other functional groups and influence the outcome of catalytic transformations. Research in this area is ongoing and promises to further expand the synthetic utility of this versatile building block.

Catalyst Development for Isothiocyanate Transformations

The isothiocyanate functional group (-N=C=S) is a versatile electrophilic moiety that participates in a wide array of chemical transformations, making it a valuable synthon in organic chemistry. The development of catalysts that can modulate the reactivity of isothiocyanates, particularly complex aryl isothiocyanates such as 2,6-Difluoro-4-iodophenyl Isothiocyanate, is crucial for accessing novel molecular architectures with high efficiency and selectivity. Research in this area has explored both metal-based and organocatalytic systems to facilitate reactions at the isothiocyanate core, as well as leveraging the other reactive sites within the molecule.

A significant area of catalyst development has been in the synthesis of heterocyclic compounds, where the isothiocyanate serves as a key building block. For instance, organocatalysts have been shown to be effective in promoting cycloaddition reactions. N-methylimidazole (NMI) has been utilized as an organocatalyst for the regioselective and concomitant transfer of thiocyanate (B1210189) (–SCN) and aroyl/acyl (–COR) groups from aroyl/acyl isothiocyanates to oxiranes. acs.org This process, which results in the formation of thiocyanato benzoates with 100% atom economy, proceeds through a biomimetic pathway where the NMI activates the acyl isothiocyanate. acs.org While this example uses acyl isothiocyanates, the principle of activating the isothiocyanate moiety with an organocatalyst could be extended to aryl isothiocyanates.

Furthermore, cinchona alkaloid-derived thioureas have been employed as powerful organocatalysts in asymmetric transformations involving isothiocyanates. These catalysts have been successfully used in the enantioselective tandem aldol-cyclization reactions of α-isothiocyanato imides with activated carbonyl compounds like isatins. nih.gov This methodology provides access to enantiomerically enriched spirobicyclic thiocarbamates, which are valuable precursors for biologically active molecules. nih.gov The development of such catalytic systems highlights the potential for creating chiral centers in molecules derived from isothiocyanates.

In the realm of metal catalysis, transition metals are known to activate and facilitate transformations of sulfur-containing compounds. nih.gov While many catalytic systems focus on the synthesis of isothiocyanates themselves—for example, using molybdenum, rhodium, selenium, or tellurium catalysts for the conversion of isocyanides to isothiocyanates mdpi.com—these studies also provide insight into the interaction of metals with the isothiocyanate precursor and related functionalities. The activation of the C=S bond in isothiocyanates is a key step in many of their transformations. Transition metal complexes can facilitate the cleavage of this bond, opening up pathways to novel molecular structures. nih.gov For a molecule like 2,6-Difluoro-4-iodophenyl Isothiocyanate, the presence of the iodine atom offers an additional handle for metal-catalyzed cross-coupling reactions, which could be performed in concert with transformations at the isothiocyanate group.

The table below summarizes selected catalyst systems and their applications in transformations related to isothiocyanates.

| Catalyst System | Reactants | Product Type | Key Features |

| N-Methylimidazole (NMI) | Aroyl/Acyl Isothiocyanates, Oxiranes | Thiocyanato Benzoates | Organocatalytic, 100% atom economy, C-S and C-O bond formation. acs.org |

| Cinchona Alkaloid-derived Thioureas | α-Isothiocyanato Imides, Activated Carbonyls | Spirocyclic Thiocarbamates | Asymmetric organocatalysis, enantioselective, synthesis of chiral heterocycles. nih.gov |

| Molybdenum and Rhodium Complexes | Isocyanides, Elemental Sulfur | Isothiocyanates | Metal-catalyzed synthesis, high efficiency. mdpi.com |

Future research in this field will likely focus on the development of catalysts that can selectively activate the isothiocyanate group in the presence of other functionalities, such as the fluoro and iodo groups in 2,6-Difluoro-4-iodophenyl Isothiocyanate, to enable orthogonal synthetic strategies.

Flow Chemistry and Continuous Processing for Isothiocyanate Reactions

Flow chemistry, or continuous processing, has emerged as a powerful technology in modern organic synthesis, offering significant advantages in terms of safety, efficiency, scalability, and the ability to handle reactive intermediates. rsc.org The application of flow chemistry to reactions involving isothiocyanates, including the highly functionalized 2,6-Difluoro-4-iodophenyl Isothiocyanate, opens up new avenues for the synthesis of complex molecules and pharmaceutical intermediates.

A key advantage of flow chemistry is the precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial when dealing with highly reactive species. A notable example is the generation and reaction of isothiocyanate-substituted aryllithiums in a continuous-flow system. This approach allows for the selective halogen-lithium exchange on halo-aryl isothiocyanates, a reaction that is often problematic in batch processing due to the high reactivity of the organolithium intermediate towards the isothiocyanate group. By using a microreactor, the residence time can be precisely controlled, minimizing side reactions and enabling the in-situ generated aryllithium to be trapped with various electrophiles. researchgate.net This strategy would be directly applicable to 2,6-Difluoro-4-iodophenyl Isothiocyanate, where the iodine atom can be selectively exchanged with lithium to generate a highly reactive intermediate for further functionalization.

Flow chemistry has also been successfully employed for the synthesis of isothiocyanates themselves. One reported method utilizes a flow insert cartridge containing two immobilized reagents—a weak base and a functionalized thiourea—for the rapid and efficient formation of isothiocyanates from chloroximes. chemrxiv.org This approach avoids the need for conventional work-up and purification, providing the isothiocyanate product in high purity. Such on-demand generation of isothiocyanates is particularly advantageous given their reactivity and potential instability.

Furthermore, the synthesis of thioureas, which are common derivatives of isothiocyanates, has been adapted to a continuous-flow process. A multicomponent reaction involving isocyanides, amines or amidines, and sulfur in an aqueous polysulfide solution has been developed for the continuous synthesis of thioureas. mdpi.com In this process, the isothiocyanate is generated in situ and immediately reacts with the amine component. This method benefits from the homogeneous nature of the aqueous polysulfide solution and allows for the straightforward isolation of the crystalline thiourea product by filtration. mdpi.com

The table below provides an overview of selected flow chemistry applications relevant to isothiocyanate chemistry.

| Flow Chemistry Application | Key Transformation | Advantages in Flow | Potential Relevance to 2,6-Difluoro-4-iodophenyl Isothiocyanate |

| Generation of Isothiocyanate-Substituted Aryllithiums | Halogen-lithium exchange on halo-aryl isothiocyanates and subsequent reaction with electrophiles. | Precise control of residence time, minimizing side reactions with the isothiocyanate group. researchgate.net | Direct application for the functionalization at the 4-position via the iodo-lithium exchange. |

| On-demand Synthesis of Isothiocyanates | Conversion of chloroximes to isothiocyanates using immobilized reagents. | Rapid and efficient synthesis, avoids purification of the reactive isothiocyanate product. chemrxiv.org | Could be adapted for the synthesis of the title compound or its analogs. |

| Continuous Synthesis of Thioureas | Multicomponent reaction of isocyanides, amines, and sulfur. | In-situ generation and reaction of the isothiocyanate intermediate, straightforward product isolation. mdpi.com | A potential route to synthesize a variety of thiourea derivatives from the title compound. |

The continued development of flow chemistry and continuous processing techniques will undoubtedly play a crucial role in the synthesis and application of complex isothiocyanates like 2,6-Difluoro-4-iodophenyl Isothiocyanate, enabling the safer and more efficient production of advanced organic molecules.

Future Research Directions and Emerging Areas for 2,6 Difluoro 4 Iodophenyl Isothiocyanate

Exploration of Novel Synthetic Routes with Enhanced Sustainability

Traditional synthesis methods for isothiocyanates often rely on hazardous reagents like thiophosgene (B130339) or carbon disulfide in combination with heavy metals or toxic desulfurization agents. gre.ac.ukrsc.org Future research will likely focus on developing more environmentally benign and sustainable synthetic pathways.

Key areas of exploration include:

Electrochemical Synthesis: Electrochemical methods offer a mild, high-yielding, and often supporting-electrolyte-free alternative for preparing isothiocyanates from the corresponding primary amines and carbon disulfide. gre.ac.ukacs.org This approach minimizes the use of toxic and expensive reagents.

Catalytic Sulfurization: The use of elemental sulfur with catalytic amounts of amine bases, such as DBU, to convert isocyanides into isothiocyanates represents another sustainable route. rsc.org This method avoids toxic reagents and can be optimized for use in green solvents like Cyrene™ or γ-butyrolactone (GBL). rsc.org

Flow Chemistry: Continuous flow chemistry can offer improved safety, efficiency, and scalability for isothiocyanate synthesis, particularly when dealing with potentially hazardous intermediates. rsc.org

These modern synthetic strategies align with the principles of green chemistry by reducing waste, avoiding hazardous substances, and improving energy efficiency.

| Synthesis Approach | Key Advantages | Potential for 2,6-Difluoro-4-iodophenyl Isothiocyanate |

| Electrochemical Synthesis | Mild conditions, high yields, reduced toxic reagents. gre.ac.uk | Direct conversion of 2,6-difluoro-4-iodoaniline (B137674), minimizing hazardous byproducts. |

| Catalytic Sulfurization | Utilizes elemental sulfur, catalytic reagents, green solvents. rsc.org | Sustainable production from the corresponding isocyanide precursor. |

| Flow Chemistry | Enhanced safety, scalability, and control over reaction parameters. rsc.org | Safer handling of reactive intermediates and potential for large-scale production. |

Advanced Mechanistic Studies using Ultrafast Spectroscopy or Advanced Computational Models

A deeper understanding of the reaction mechanisms of 2,6-difluoro-4-iodophenyl isothiocyanate is crucial for optimizing its synthesis and predicting its reactivity. Future studies will likely employ sophisticated techniques to probe these mechanisms at a molecular level.

Ultrafast Spectroscopy: Techniques like femtosecond two-dimensional infrared (2DIR) spectroscopy can be used to study the dynamics of vibrational spectral diffusion and the influence of solvents on the isothiocyanate group. researchgate.netnih.gov Time-resolved infrared spectroscopy can also monitor the dynamics of photochemical reactions involving the compound. nih.gov Such studies provide insights into solvent interactions and the flow of energy during a reaction. researchgate.netnih.gov

Advanced Computational Models: Density Functional Theory (DFT) calculations are powerful tools for elucidating reaction pathways that are difficult to probe experimentally. researchgate.netchemrxiv.org These models can be used to understand the mechanisms of nucleophilic attack on the isothiocyanate group and predict the stability of intermediates. researchgate.netchemrxiv.org For a molecule like 2,6-difluoro-4-iodophenyl isothiocyanate, computational models can help understand how the fluorine and iodine substituents influence the reactivity of the isothiocyanate moiety.

| Technique | Information Gained | Relevance to 2,6-Difluoro-4-iodophenyl Isothiocyanate |

| Ultrafast Spectroscopy | Vibrational dynamics, solvent interactions, energy transfer during reactions. researchgate.netnih.gov | Understanding how the local environment affects the reactivity of the N=C=S group. |

| Computational Models (DFT) | Reaction pathways, transition state energies, intermediate stability. researchgate.netchemrxiv.org | Predicting reactivity and guiding the design of new reactions and catalysts. |

Integration into Photoredox or Electrosynthesis Methodologies

Modern synthetic chemistry is increasingly turning to photoredox catalysis and electrosynthesis to drive chemical transformations under mild conditions. The isothiocyanate group is a versatile functional handle that can participate in such reactions.

Photoredox Catalysis: Visible-light photoredox catalysis can be employed for the synthesis of isothiocyanates and their derivatives. nih.govacs.org For example, decarboxylative thiocyanations using inorganic salts can be achieved under visible light, providing a radical-based pathway to these compounds. nih.gov The development of metal-free photoredox systems, using catalysts like eosin (B541160) Y, further enhances the sustainability of these methods. acs.org

Electrosynthesis: As mentioned, electrosynthesis is a promising method for the green synthesis of isothiocyanates. gre.ac.ukacs.org It can also be used to synthesize more complex molecules containing the thiocyanate (B1210189) group, such as vinyl thiocyanates from cinnamic acids. nih.gov The application of these electrochemical methods to a substrate like 2,6-difluoro-4-iodoaniline could provide an efficient route to the target isothiocyanate.

The integration of 2,6-difluoro-4-iodophenyl isothiocyanate into these methodologies could open up new avenues for its incorporation into complex molecules.

Development of Isothiocyanate-Based Reagents for Selective Functionalization

The high reactivity of the isothiocyanate group towards nucleophiles makes it an excellent electrophilic handle for the selective functionalization of biomolecules and other complex structures.

Bioconjugation: Isothiocyanates are widely used to react with primary amine groups in peptides and proteins to form stable thiourea (B124793) linkages. nih.gov A key area of future research will be the development of novel bifunctional chelates containing the isothiocyanate moiety for applications in targeted radiopharmaceuticals. nih.gov

Stable Isothiocyanating Reagents: While highly reactive, the handling of some isothiocyanating reagents can be challenging due to toxicity and instability. Research into stable, easy-to-handle reagents, such as 1,1'-thiocarbonyldi-2(1H)-pyridone, which convert primary amines to isothiocyanates under neutral conditions, will continue to be an important area. mdpi.com The unique electronic properties of 2,6-difluoro-4-iodophenyl isothiocyanate could be harnessed to develop reagents with tailored reactivity and selectivity.

Investigation of Material Science Applications (e.g., Polymer Chemistry, Ligand Design for Catalysis)

The isothiocyanate functional group and its derivatives have significant potential in the field of material science.

Ligand Design for Catalysis: Both isothiocyanate and its isomer thiocyanate are effective ligands in coordination chemistry. wikipedia.orgwikipedia.org The sulfur and nitrogen atoms can coordinate to transition metals, and the electronic properties of the ligand can be tuned by the substituents on the phenyl ring. tandfonline.com The fluorine and iodine atoms on 2,6-difluoro-4-iodophenyl isothiocyanate could influence the coordination properties and catalytic activity of the resulting metal complexes. tandfonline.comacs.org

Surface Functionalization: Isothiocyanates can be used to functionalize the surface of various materials, such as mesoporous silica (B1680970) nanoparticles (MSNs). mdpi.com This functionalization allows for the attachment of other molecules, for example, in the development of drug delivery systems. mdpi.com

Polymer Chemistry: The isothiocyanate group can participate in polymerization reactions or be used to modify the properties of existing polymers. The development of new polymers incorporating the 2,6-difluoro-4-iodophenyl isothiocyanate moiety could lead to materials with unique optical, electronic, or thermal properties.

Q & A

Q. What are the recommended synthetic routes for 2,6-difluoro-4-iodophenyl isothiocyanate, and how do reaction conditions influence yield?

Synthesis typically involves halogenated aromatic precursors. For example, 2,6-difluoro-4-iodobenzaldehyde can serve as a starting material for multi-step synthesis via nucleophilic substitution or thiocarbamate formation . Optimization requires careful control of temperature (e.g., 0–6°C for sensitive intermediates) and stoichiometric ratios of reagents like thiophosgene or thiourea derivatives. Yield improvements often involve inert atmospheres (N₂/Ar) to prevent oxidation and moisture-sensitive side reactions .

Q. How can researchers validate the purity and structural integrity of this compound?

Analytical methods include:

Q. What safety protocols are critical when handling 2,6-difluoro-4-iodophenyl isothiocyanate?

This compound is highly reactive and toxic. Key precautions include:

- Storage at 0–6°C to prevent decomposition .

- Use of PPE (gloves, goggles, fume hoods) due to respiratory and dermal hazards .

- Neutralization of waste with dilute alkaline solutions to mitigate thiocyanate toxicity .

Advanced Research Questions

Q. How do substituent electronic effects (e.g., fluorine, iodine) modulate reactivity in nucleophilic substitution reactions?

The electron-withdrawing nature of fluorine and iodine substituents activates the aromatic ring toward nucleophilic attack. Computational studies (e.g., Hammett σ constants, DFT calculations) reveal that para-iodine enhances electrophilicity at the isothiocyanate group, while ortho-fluorine sterically hinders certain reaction pathways . Transition state analysis (e.g., "tsfD45" structures) quantifies substituent effects on activation energy and regioselectivity .

Q. What computational frameworks best predict reaction pathways for isothiocyanate-based systems?

Density functional theory (DFT) with solvent-phase modeling (e.g., SMD continuum models) accurately predicts reaction enthalpies and transition states. Cross-interaction constants and Brønsted plots correlate substituent effects with kinetic data, enabling mechanistic discrimination between SN2 and radical pathways . Comparative studies with analogous systems (e.g., carbonyl isothiocyanates) validate computational predictions .

Q. How can this compound be integrated into multi-step drug synthesis, and what are key intermediates?

In pharmaceutical contexts, it serves as a building block for carboxamide derivatives. For example, coupling with pyrrolopyridazine scaffolds (via ester intermediates) yields antitumor agents. Key steps include:

Q. What strategies resolve contradictions in substituent effect data across experimental and computational studies?

Discrepancies often arise from solvent polarity or competing reaction mechanisms. Systematic benchmarking using:

- Cross-interaction constants : Quantifies electronic vs. steric contributions .

- Isotopic labeling : Traces kinetic isotope effects in leaving-group dynamics .

- Multivariate analysis : Identifies outliers in Hammett plots due to non-linear substituent effects .

Methodological Considerations

- Experimental design : Use fractional factorial designs to screen critical parameters (e.g., temperature, reagent ratios) before central composite optimization .

- Data validation : Compare experimental results with computational predictions (e.g., DFT-calculated vs. observed activation energies) to refine mechanistic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.